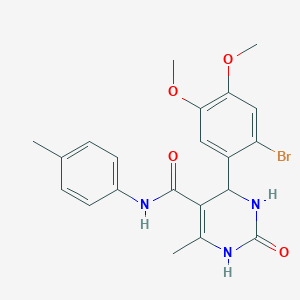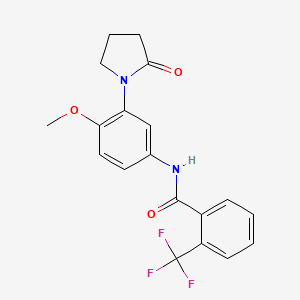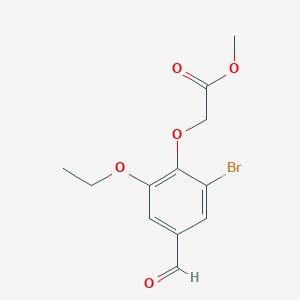
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a chemical compound with the CAS number 591210-51-4 . It has a molecular weight of 317.14 . The IUPAC name for this compound is methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate .
Molecular Structure Analysis
The InChI code for “Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is 1S/C12H13BrO5/c1-3-17-10-5-8 (6-14)4-9 (13)12 (10)18-7-11 (15)16-2/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
1. Supramolecular Network Assembly and Tautomerism Studies
Research on a related compound, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, investigated its molecular structure, focusing on stacking interactions and tautomerism. The study, conducted using X-ray diffraction, FT-IR, NMR, UV/Vis spectroscopic techniques, and DFT method, revealed the existence of enol form in solid state and its dependence on solvent types. The compound's tautomerism, evaluated by thermodynamic properties, indicated its non-spontaneous formation between 100 and 500 K, suggesting a stable enol form (Albayrak et al., 2011).
2. Spectroscopic Characterization and Computational Analysis
Another study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol synthesized and characterized the compound using spectroscopic and single crystal X-ray diffraction techniques. The intermolecular contacts were examined through Hirshfeld surfaces, fingerprint plots, and DFT. Analyses like MEP, Fukui function, NLO, and NBO were performed, revealing the compound's interactions with DNA bases and its global reactivity parameters (Demircioğlu et al., 2019).
3. Antioxidant Properties from Marine Red Algae
Research involving bromophenols from the marine red alga Rhodomela confervoides, related to the chemical structure of interest, showed these compounds' potent scavenging activity against radicals, indicating potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).
4. Synthesis in Chemical Reactions
A study on the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl, a compound structurally similar to methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, involved multiple chemical reactions like Sulfide etherification and Aminating, showing its chemical versatility (Dan, 2006).
5. Application in Nonlinear Optical Properties
A related study on hydrazones with similar chemical properties investigated their third-order nonlinear optical properties using single beam z-scan technique. The results indicated potential for optical device applications like optical limiters and switches, showcasing the compound's relevance in advanced materials science (Naseema et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVHCOYTQUHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
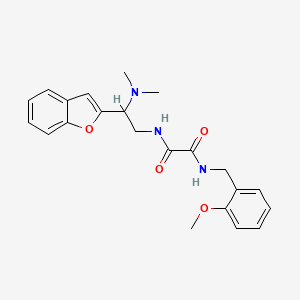
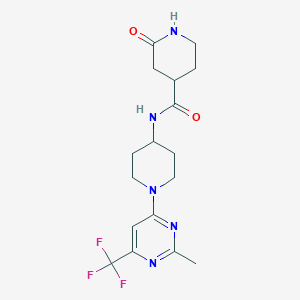

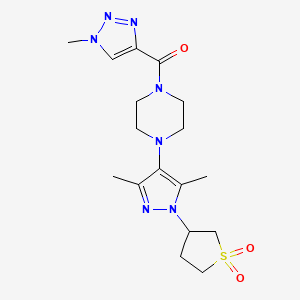
![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
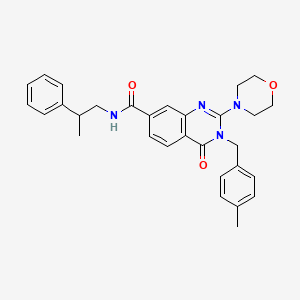
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
